molecular formula C11H8OS B1334803 2-(3-Thienyl)benzaldehyde CAS No. 99902-03-1

2-(3-Thienyl)benzaldehyde

Cat. No. B1334803
CAS RN: 99902-03-1
M. Wt: 188.25 g/mol
InChI Key: ICLJIEBWQYGNIU-UHFFFAOYSA-N
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Description

2-(3-Thienyl)benzaldehyde is a compound that can be associated with the family of aromatic aldehydes featuring a thiophene ring. While the provided papers do not directly discuss 2-(3-Thienyl)benzaldehyde, they do provide insights into the chemistry of related thiophene-containing benzaldehydes and their derivatives. These compounds are of interest due to their potential applications in materials science and organic synthesis.

Synthesis Analysis

The synthesis of thiophene-containing benzaldehydes can be inferred from the methods described in the papers. For example, the synthesis of a thioaldehyde derivative is achieved by reacting an aryl lithium compound with O-ethyl thioformate or by the reaction of an aryl benzaldehyde hydrazone with disulfur dichloride . Although not directly applicable to 2-(3-Thienyl)benzaldehyde, these methods suggest potential synthetic routes that could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of thiophene-containing compounds is characterized by the interaction between the thiophene and benzene rings. In the case of the anti and syn isomers of thieno[f,f']bis benzothiophene, the near-planar structure facilitates pi-pi stacking behavior, which is crucial for the solid-state properties of these materials . This information can be extrapolated to suggest that 2-(3-Thienyl)benzaldehyde may also exhibit significant pi-pi interactions due to its aromatic nature.

Chemical Reactions Analysis

The reactivity of thiophene-containing benzaldehydes is highlighted by various reactions. For instance, the cyclization reaction between a quinoxaline derivative and benzaldehydes promoted by Brønsted acids leads to the formation of thieno[2,3-b]quinoxaline derivatives . Additionally, the dimerization of 3-benzylideneindoline-2-thiones formed by the condensation of indoline-2-thione with benzaldehyde indicates that similar benzaldehyde derivatives may undergo cycloaddition reactions . These examples provide a glimpse into the types of chemical transformations that 2-(3-Thienyl)benzaldehyde might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene-containing benzaldehydes are not directly discussed in the provided papers. However, the stability of the thioaldehyde derivative at high temperatures and the solid-state behavior of the thieno[f,f']bis benzothiophene isomers suggest that 2-(3-Thienyl)benzaldehyde may also possess unique thermal and solid-state properties. The reactivity with Grignard reagents and organolithium compounds further indicates that 2-(3-Thienyl)benzaldehyde could be a versatile intermediate in organic synthesis.

Scientific Research Applications

Synthesis and Catalysis

  • Efficient Synthesis of Labeled Benzaldehydes : Benzaldehydes, including 2-(3-Thienyl)benzaldehyde, are key building blocks in synthetic organic chemistry. They play a crucial role in the synthesis of natural products and pharmaceutical drugs. A study highlighted a methodology for synthesizing highly functionalized 2H and 13C labeled benzaldehydes via regio-selective formylation (Boga, Alhassan, & Hesk, 2014).

  • Application in Antimicrobial and Antioxidant Activities : Benzaldehydes have been used to synthesize chalcones, which exhibit significant antimicrobial, antioxidant, and insect antifeedant activities. This demonstrates the potential of 2-(3-Thienyl)benzaldehyde in contributing to these areas (Vanangamudi, Subramanian, & Thirunarayanan, 2017).

  • Conversion to Benzaldehyde for Industrial Applications : Research has focused on the oxidation of benzyl alcohol to benzaldehyde, an important chemical in various industries. This conversion process, where 2-(3-Thienyl)benzaldehyde can potentially play a role, is significant in cosmetics, food, and pharmaceutical industries (Sharma, Soni, & Dalai, 2012).

  • Catalysis in Organic Synthesis : Studies on the synthesis of various compounds, including 2-aryl-1,2-dihydrophthalazines and 2-arylbenzothiazoles, have utilized benzaldehydes as key reactants. These syntheses contribute to advancements in organic synthesis and pharmaceuticals (Aljaar, Conrad, & Beifuss, 2013).

  • Photocatalysis for Benzyl Alcohol Conversion : The photocatalytic conversion of benzyl alcohol to benzaldehyde, with potential applications in environmentally friendly processes, has been explored. 2-(3-Thienyl)benzaldehyde could be a candidate in such photocatalytic systems (Lima, Silva, Silva, & Faria, 2017).

Bioproduction and Green Chemistry

  • Bioproduction of Benzaldehyde : The bioproduction of benzaldehyde, using yeast like Pichia pastoris, has been researched. This approach is more environmentally friendly and is important in the flavor industry. 2-(3-Thienyl)benzaldehyde could be incorporated into such bioproduction processes (Craig & Daugulis, 2013).

  • Green Chemistry Applications : The synthesis of α-methylcinnamaldehyde via Claisen-Schmidt condensation demonstrates the potential of benzaldehydes in green chemistry. This approach aligns with the sustainable production of chemicals and pharmaceuticals (Wagh & Yadav, 2018).

  • Ionic Liquid Applications in Organic Synthesis : Benzaldehydes have been used in the Knoevenagel condensation process in ionic liquids. This approach is a part of green chemistry, reducing environmental impact (Verdía, Santamarta, & Tojo, 2017).

  • Environmentally Benign Synthesis Processes : The development of environmentally benign processes for benzaldehyde production, such as photo-oxidation reactions in aqueous phase, is a growing area of research. 2-(3-Thienyl)benzaldehyde could be a component in such sustainable processes (Wu, An, & Song, 2020).

Safety And Hazards

While specific safety and hazard information for 2-(3-Thienyl)benzaldehyde is not available, general precautions for handling similar chemical compounds include avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, and using only non-sparking tools .

Future Directions

Thiophene-based analogs, such as 2-(3-Thienyl)benzaldehyde, have attracted interest due to their potential as biologically active compounds . Future research may focus on optimizing these compounds as more effective drug agents .

properties

IUPAC Name

2-thiophen-3-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8OS/c12-7-9-3-1-2-4-11(9)10-5-6-13-8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLJIEBWQYGNIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401894
Record name 2-(3-thienyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Thiophen-3-yl)benzaldehyde

CAS RN

99902-03-1
Record name 2-(3-thienyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of Compound 2b (1.98 mmol) in chloroform (5 mL) was added pyridine (9.88 mmol) and the reaction mixture heated at reflux for 1 hour under nitrogen. The solvent was removed in vacuo and the residue triturated with diethyl ether to give a white solid. The solid was dissolved in 95% aqueous ethanol (10 mL ) and N,N-dimethyl-4-nitrosoaniline (1.98 mmol) was added with stirring followed by the addition of sodium hydroxide (4.0 mmol) in water (3 mL). The reaction mixture was stirred for 16 hours at ambient temperature and then 6N hydrochloric acid (3 mL) was added. After 30 minutes, the solvent was removed in vacuo and the residue was diluted with water (10 mL) and extracted with diethyl ether (2×30 mL). The combined organic phases were washed with saturated aqueous sodium bicarbonate, brine and the solvent removed in vacuo to give crude Compound 2c as an oil.
Quantity
1.98 mmol
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reactant
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9.88 mmol
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5 mL
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1.98 mmol
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4 mmol
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3 mL
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3 mL
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10 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A microwave vial (20 ml) was charged with 2-formylphenylboronic acid (290 mg, 2.0 mmol), 3-bromo-thiophene (326 mg, 2.0 mmol), and 8 ml of acetonitrile. To this mixture was added 4 ml of aqueous sodium carbonate (1M), followed by 50 mg of dichlorobis-(triphenylphosphine)-palladium(II). The reaction vessel was sealed and heated at 150° C. for 5 minutes with microwave irradiation. After cooling, the reaction mixture was extracted with ethylacetate. The organic layer was evaporated to provide a crude material, which was purified by ISCO to give 211 mg of 2-thiophen-3-yl-benzaldehyde.
Quantity
290 mg
Type
reactant
Reaction Step One
Quantity
326 mg
Type
reactant
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Quantity
8 mL
Type
solvent
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Quantity
4 mL
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reactant
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Quantity
50 mg
Type
catalyst
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Synthesis routes and methods IV

Procedure details

To a mixture of 2-bromobenzaldehyde (0.32 mL, 2.70 mmol) and 3 mL of 2 M aqueous sodium carbonate in 15 mL of toluene was added thiophene-3-boronic acid (384 mg, 3.00 mmol) in ethanol (3 mL). The mixture was stirred and then treated with tetrakis(triphenylphosphine)palladium (0) (93.0 mg, 3 mole %) and heated to reflux under nitrogen atmosphere for 4.5 hr. The resulting solution was cooled to room temperature, the dark brown reaction mixture was diluted with ethyl acetate (75 mL) and washed with water (2×75 mL). The organic phase was dried over Na2SO4, filtered and concentrated in vacuo to yield 2-(3-thienyl)benzaldehyde as a brown oil.
Quantity
0.32 mL
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reactant
Reaction Step One
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3 mL
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reactant
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15 mL
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solvent
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384 mg
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reactant
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3 mL
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solvent
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75 mL
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solvent
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93 mg
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catalyst
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Synthesis routes and methods V

Procedure details

The reaction was repeated on a 50 mmol scale with 2-bromobenzaldehyde (5.8 mL), thiophene-3-boronic acid (7.03 g, 0.0555 mol) in ethanol (55 mL), Pd(PPh3)4 (1.7 g, 3 mol %), 2 M aqueous Na2CO3 (55 mL) in toluene (275 mL) to yield crude 2-(3-thienyl)benzaldehyde as an oil.
Quantity
5.8 mL
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reactant
Reaction Step One
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7.03 g
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reactant
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55 mL
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reactant
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55 mL
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solvent
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275 mL
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solvent
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1.7 g
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catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Thienyl)benzaldehyde
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Reactant of Route 6
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Citations

For This Compound
6
Citations
GD Hartman, W Halczenko… - The Journal of Organic …, 1986 - ACS Publications
Conclusion The application of 2H natural abundance spectroscopy involves greatly simplified spectra and can aid in simplifying the process of interpretation of very complex spectra. …
Number of citations: 28 pubs.acs.org
M Nyerges, J Toth, PW Groundwater - Synlett, 2008 - thieme-connect.com
The 1, 3-dipolar cycloaddition of azomethine ylides is a versatile and efficient tool for the construction of five-membered nitrogen heterocycles. When the azomethine ylide is conjugated …
Number of citations: 44 www.thieme-connect.com
S Djurdjevic, F Yang, JR Green - The Journal of Organic …, 2010 - ACS Publications
The preparation of dibenzocycloheptyne-Co 2 (CO) 6 complexes by intramolecular Nicholas reactions of biaryl-2-propargyl alcohol-Co 2 (CO) 6 derivatives is described. Reductive …
Number of citations: 61 pubs.acs.org
W Zhang, F Ning, L Varadi, DE Hibbs, JA Platts… - Tetrahedron, 2014 - Elsevier
Substituents on the diene component have little influence on the periselectivity of the cyclizations of α,β:γ,δ-conjugated azomethine ylides, with 1,7-electrocyclizations predominating. In …
Number of citations: 10 www.sciencedirect.com
S Chamoin - 2000 - uwspace.uwaterloo.ca
The Stille and Suzuki-Miyaura cross coupling reactions in solution phase have proven to be effective methods for the formation of new carbon-carbon bonds. The work contained herein …
Number of citations: 1 uwspace.uwaterloo.ca
DF áO'Shea - Journal of the Chemical Society, Perkin Transactions …, 1996 - pubs.rsc.org
The cyclisation of diene-conjugated carbonyl ylides of the general type 2, in which the α,β; γ,δ diene function is formed by a benzene ring and either a thiophene or pyridine ring …
Number of citations: 15 pubs.rsc.org

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